molecular formula C13H15NO3 B6273846 rac-benzyl N-[(1r,3r)-3-formylcyclobutyl]carbamate, trans CAS No. 188412-27-3

rac-benzyl N-[(1r,3r)-3-formylcyclobutyl]carbamate, trans

Cat. No.: B6273846
CAS No.: 188412-27-3
M. Wt: 233.3
InChI Key:
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Description

rac-benzyl N-[(1r,3r)-3-formylcyclobutyl]carbamate, trans: is a chemical compound with a specific stereochemistry It is a racemic mixture, meaning it contains equal amounts of two enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-benzyl N-[(1r,3r)-3-formylcyclobutyl]carbamate, trans typically involves the reaction of benzyl carbamate with a cyclobutyl derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: rac-benzyl N-[(1r,3r)-3-formylcyclobutyl]carbamate, trans undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

rac-benzyl N-[(1r,3r)-3-formylcyclobutyl]carbamate, trans has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-benzyl N-[(1r,3r)-3-formylcyclobutyl]carbamate, trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
  • rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate

Comparison: rac-benzyl N-[(1r,3r)-3-formylcyclobutyl]carbamate, trans is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

CAS No.

188412-27-3

Molecular Formula

C13H15NO3

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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